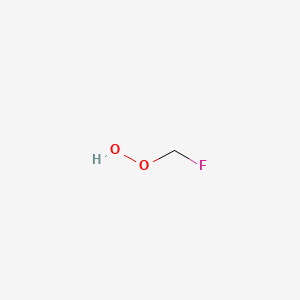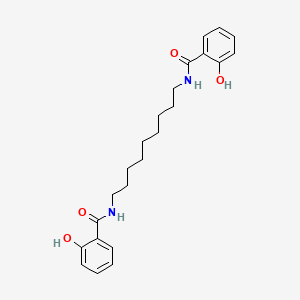
Benzamide, N,N'-1,9-nonanediylbis(2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamide groups connected by a nonane chain, with hydroxyl groups attached to the benzamide rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) typically involves the reaction of benzoyl chloride with 1,9-nonanediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The hydroxyl groups are introduced through subsequent reactions involving hydroxylation agents.
Industrial Production Methods
Industrial production of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The hydrogen atoms on the benzamide rings can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzoyl derivatives and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides or alkyl-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The benzamide groups can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including modulation of cellular pathways and inhibition of disease-related processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzamide: A simpler analog with a single benzamide group and a hydroxyl group.
N,N’-1,9-Nonanediylbisbenzamide: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Benzamide: The simplest form, with a single benzamide group and no additional functional groups.
Uniqueness
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is unique due to the presence of both hydroxyl and benzamide groups, connected by a nonane chain. This structure provides a combination of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
129944-87-2 |
|---|---|
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-hydroxy-N-[9-[(2-hydroxybenzoyl)amino]nonyl]benzamide |
InChI |
InChI=1S/C23H30N2O4/c26-20-14-8-6-12-18(20)22(28)24-16-10-4-2-1-3-5-11-17-25-23(29)19-13-7-9-15-21(19)27/h6-9,12-15,26-27H,1-5,10-11,16-17H2,(H,24,28)(H,25,29) |
InChI-Schlüssel |
BKRVEXJQEGMTGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCCCNC(=O)C2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
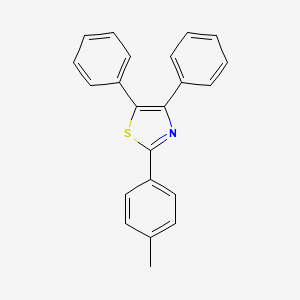
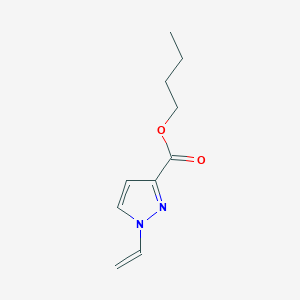
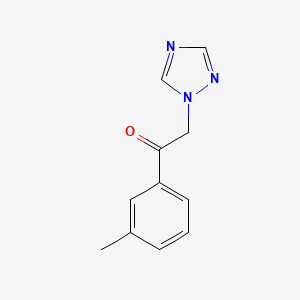
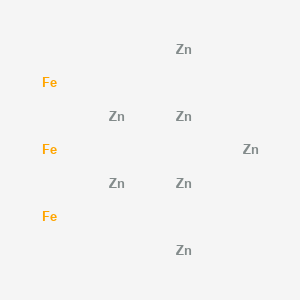
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
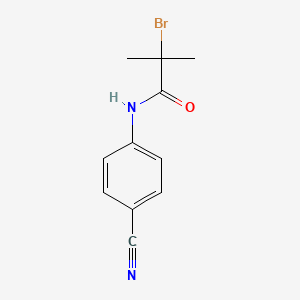
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
